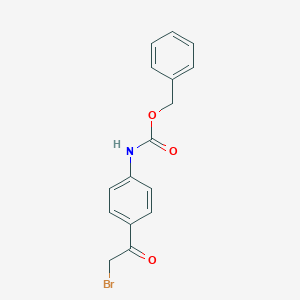

Benzyl (4-(2-bromoacetyl)phenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl N-[4-(2-bromoacetyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-10-15(19)13-6-8-14(9-7-13)18-16(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOOUOYLZRYRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597085 | |

| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157014-41-0 | |

| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (4-(2-bromoacetyl)phenyl)carbamate (CAS 157014-41-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a chemical compound with the CAS number 157014-41-0. Its structure features a benzyl carbamate group attached to a phenyl ring, which is further substituted with a bromoacetyl group. This bifunctional nature, possessing both a protected amine and a reactive bromoacetyl moiety, suggests its potential utility as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and biological research. One vendor classifies this compound under "Protein Degrader Building Blocks," hinting at its possible application in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras) that are designed to target and degrade specific proteins within cells.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C.

| Property | Value | Reference(s) |

| CAS Number | 157014-41-0 | [1] |

| Molecular Formula | C₁₆H₁₄BrNO₃ | [1] |

| Molecular Weight | 348.19 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥95% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of analogous alkyl [3-/4-(bromoacetyl)phenyl]carbamates.[2] The synthesis can be envisioned as a two-step process:

-

Carbamate Formation: Reaction of 4-aminoacetophenone with benzyl chloroformate to form Benzyl (4-acetylphenyl)carbamate.

-

Bromination: Subsequent bromination of the acetyl group to yield the final product.

Proposed Synthesis Workflow

References

Unraveling the Potential Mechanism of Action of Benzyl (4-(2-bromoacetyl)phenyl)carbamate: A Technical Assessment

Disclaimer: An exhaustive search of the scientific literature and public databases reveals a significant lack of specific information on the mechanism of action, biological targets, and signaling pathways for Benzyl (4-(2-bromoacetyl)phenyl)carbamate. Consequently, this document presents a hypothesized mechanism of action based on the well-established reactivity of its constituent functional groups. The information provided herein is intended for a scientific audience for research and development purposes and should be interpreted as a theoretical framework requiring experimental validation.

Core Hypothesis: Covalent Inhibition via Electrophilic Alkylation

The chemical structure of this compound features two key moieties: a benzyl carbamate group and a bromoacetylphenyl group. The bromoacetyl group, an α-halo ketone, is a potent electrophile and is the most probable driver of the compound's biological activity. α-Halo ketones are known to be reactive alkylating agents.[1][2]

The proposed mechanism of action centers on the ability of the bromoacetyl group to form a covalent bond with nucleophilic residues within biological macromolecules, such as proteins. This irreversible interaction can lead to the inhibition of enzyme activity or disruption of protein function.

The reactivity of α-halo ketones is attributed to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the halogen.[3] The electron-withdrawing nature of the adjacent carbonyl group increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.[1]

Potential Nucleophilic Targets in Biomolecules:

-

Cysteine: The sulfhydryl group (-SH) is a strong nucleophile.

-

Histidine: The imidazole ring is nucleophilic.

-

Lysine: The ε-amino group (-NH2) is a potential nucleophile.

-

Methionine: The sulfur atom can act as a nucleophile.

The reaction would proceed via a nucleophilic substitution (SN2) reaction, where the nucleophilic residue of a biological target attacks the α-carbon of the bromoacetyl group, displacing the bromide ion.

Figure 1: Proposed mechanism of covalent modification of a biological target by this compound.

The Role of the Benzyl Carbamate Moiety

While the bromoacetyl group is proposed as the reactive "warhead," the benzyl carbamate portion of the molecule is likely to play a crucial role in its overall pharmacological profile. The carbamate group is a common structural feature in many approved drugs and is generally characterized by its chemical stability.[4][5]

This moiety is expected to influence several key properties:

-

Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic stability.

-

Target Recognition and Binding: The benzyl carbamate group can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the target protein.[5] These interactions would serve to orient the molecule within a binding pocket, positioning the bromoacetyl group for efficient covalent modification.

-

Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Benzyl carbamate derivatives have been investigated for various therapeutic applications, including as intermediates in the synthesis of HIV-integrase inhibitors and as potential antitubercular and antimicrobial agents.[6][7] This suggests that the scaffold can be tailored to interact with a range of biological targets.

Potential Signaling Pathways and Biological Effects

Given the proposed mechanism of covalent inhibition, this compound could potentially modulate any signaling pathway that is dependent on the activity of an enzyme or protein containing a susceptible nucleophilic residue in a critical location. The specific pathway affected would be entirely dependent on the protein(s) that the compound selectively targets.

Without experimental data, any discussion of specific signaling pathways remains purely speculative. However, covalent inhibitors are a well-established class of drugs, with examples including proton pump inhibitors (e.g., omeprazole) and some anticancer agents (e.g., afatinib).

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action, a series of experiments would be required. The following outlines a potential workflow for researchers.

Figure 2: A generalized experimental workflow to elucidate the mechanism of action.

Detailed Methodologies:

Due to the absence of specific studies on this compound, detailed, validated experimental protocols for this compound do not exist. Researchers would need to adapt standard protocols for studying covalent inhibitors. For example:

-

Mass Spectrometry: Intact protein mass spectrometry or peptide mapping experiments using LC-MS/MS would be employed. A target protein would be incubated with the compound, and the resulting mixture analyzed for a mass shift corresponding to the addition of the benzyl (4-(acetyl)phenyl)carbamate moiety.

-

Enzyme Kinetics: To determine if the compound is a time-dependent inhibitor, pre-incubation studies would be performed. The enzyme would be incubated with the compound for varying amounts of time before the addition of the substrate. A decrease in enzyme activity with increasing pre-incubation time is characteristic of covalent inhibition.

Quantitative Data

No quantitative data, such as IC50 or Ki values, for this compound are available in the public domain. The table below is provided as a template for how such data would be presented if it were available.

| Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| Hypothetical Target X | Enzyme Inhibition | Data Not Available | Data Not Available | N/A |

| Hypothetical Target Y | Binding Affinity | Data Not Available | Data Not Available | N/A |

Conclusion

In the absence of direct experimental evidence, the most plausible mechanism of action for this compound is covalent modification of biological targets through alkylation by its bromoacetyl group. The benzyl carbamate moiety likely contributes to target recognition and the overall pharmacokinetic properties of the molecule. This hypothesis provides a strong foundation for future research to elucidate the specific biological targets and therapeutic potential of this compound. Any definitive statements regarding its mechanism of action await rigorous experimental validation.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Role of Benzyl (4-(2-bromoacetyl)phenyl)carbamate in Advanced Drug Discovery

For Immediate Release

Shanghai, China – December 29, 2025 – Benzyl (4-(2-bromoacetyl)phenyl)carbamate, a versatile chemical intermediate, is gaining recognition among researchers, scientists, and drug development professionals for its pivotal role as a building block in the synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of its application, particularly in the development of covalent inhibitors for oncological and autoimmune diseases, supported by experimental evidence from patent literature.

Core Utility: A Covalent Warhead for Targeted Therapies

This compound (CAS No. 157014-41-0) is primarily utilized as a reactive intermediate in the synthesis of complex biologically active molecules. Its key feature is the bromoacetyl group, which acts as a covalent warhead. This electrophilic moiety can form a stable covalent bond with nucleophilic residues, such as cysteine, on a target protein. This irreversible binding mechanism can lead to potent and sustained inhibition of the protein's function, a desirable characteristic for certain therapeutic agents.

The benzyl carbamate group in the molecule serves as a protected amine, which can be deprotected in later synthetic steps to allow for further modification, such as the attachment of a linker or another pharmacophore. This modular nature makes it a valuable component in the construction of sophisticated drug candidates, including Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated into the warhead that binds to the protein of interest.

Application in the Synthesis of Furazanobenzimidazoles for Cancer and Autoimmune Diseases

A key documented application of this compound is in the synthesis of novel furazanobenzimidazole derivatives, as detailed in Chinese patent CN102471329B. These compounds are being investigated as prodrugs for the treatment of neoplastic and autoimmune diseases.

In this context, this compound serves as a crucial reagent to introduce a reactive group onto a precursor molecule. The bromoacetyl moiety is subsequently used to covalently link the therapeutic agent to its biological target.

Experimental Protocol: Synthesis of a Furazanobenzimidazole Derivative

The following is a representative experimental protocol derived from the aforementioned patent, illustrating the use of this compound.

Objective: To synthesize a furazanobenzimidazole derivative by reacting a primary amine-containing precursor with this compound.

Materials:

-

Furazanobenzimidazole precursor with a primary amine

-

This compound (CAS: 157014-41-0)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate

Procedure:

-

A solution of the furazanobenzimidazole precursor (1.0 equivalent) in a suitable solvent is prepared.

-

To this solution, this compound (1.2 equivalents) is added.[1]

-

The reaction mixture is stirred at room temperature for 2 hours.[1]

-

Following the reaction, the mixture is diluted with 20 mL of ethyl acetate.[1]

-

The organic solution is washed sequentially with water (2 x 10 mL) and brine (2 x 10 mL).[1]

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to dryness.[1]

-

The resulting residue is dissolved in hot ethyl acetate (2 mL) and the solution is placed in an ice bath.[1]

-

After 0.5 hours, the formed suspension is filtered, and the solid product is washed with cold ethyl acetate to yield the desired furazanobenzimidazole derivative.[1]

This straightforward protocol highlights the utility of this compound as an efficient reactant for introducing a covalent-binding moiety.

Data Presentation

Currently, publicly available quantitative data, such as IC50 values or binding affinities for specific targets resulting from the use of this building block, is limited within the reviewed literature. The primary available information pertains to its role in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 157014-41-0 |

| Molecular Formula | C16H14BrNO3 |

| Molecular Weight | 348.19 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Logical Workflow for Synthesis

The general workflow for utilizing this compound in the synthesis of a targeted covalent inhibitor is depicted below.

Signaling Pathway Interaction

While specific signaling pathways targeted by molecules derived from this compound are dependent on the final structure of the inhibitor, the general mechanism of action for a covalent inhibitor involves the following steps.

Conclusion

This compound is a valuable and reactive building block for the synthesis of targeted covalent inhibitors. Its bifunctional nature, possessing both a reactive bromoacetyl group and a protected amine, allows for its seamless integration into complex medicinal chemistry programs aimed at developing next-generation therapeutics for a range of diseases, including cancer and autoimmune disorders. The continued exploration of this and similar building blocks is expected to expand the toolbox for drug discovery professionals, enabling the creation of highly potent and selective medicines.

References

An In-Depth Technical Guide to the Synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate, a valuable intermediate in pharmaceutical research and drug development. The synthesis is a two-step process commencing with the protection of 4-aminoacetophenone, followed by the bromination of the resulting intermediate. This document details the experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the protection of the amino group of 4-aminoacetophenone as a benzyl carbamate. This is accomplished by reacting 4-aminoacetophenone with benzyl chloroformate in the presence of a base. The resulting intermediate, Benzyl (4-acetylphenyl)carbamate, is then subjected to bromination at the acetyl group in the second step to yield the final product.

Figure 1. Synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | >98% |

| Benzyl (4-acetylphenyl)carbamate | C₁₆H₁₅NO₃ | 269.29 | - |

| This compound | C₁₆H₁₄BrNO₃ | 348.19 | ≥95%[1] |

Experimental Protocols

The synthesis is carried out in two main experimental steps as detailed below.

Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate

This procedure details the formation of the carbamate intermediate through the protection of the amino group of 4-aminoacetophenone.

Materials:

-

4-Aminoacetophenone

-

Benzyl chloroformate

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve 4-aminoacetophenone in dichloromethane.

-

Add pyridine to the solution to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl (4-acetylphenyl)carbamate.

-

The crude product can be further purified by recrystallization.

Step 2: Synthesis of this compound

This protocol describes the bromination of the acetyl group of the intermediate to yield the final product.[2]

Materials:

-

Benzyl (4-acetylphenyl)carbamate

-

Bromine (Br₂)

-

Chloroform

Procedure:

-

Dissolve Benzyl (4-acetylphenyl)carbamate in chloroform in a round-bottom flask.[2]

-

Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature with stirring.[2]

-

Continue stirring until the reaction is complete (monitor by TLC).

-

After the reaction is complete, wash the mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent like propan-2-ol.[2]

Logical Workflow of the Synthesis

The synthesis follows a logical progression from a simple starting material to the more complex final product. The workflow is designed to first protect the reactive amino group to prevent side reactions during the subsequent bromination step.

Figure 2. Logical workflow of the synthesis process.

References

Unveiling the Potential of Benzyl (4-(2-bromoacetyl)phenyl)carbamate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a bifunctional chemical entity poised for significant application in the field of targeted protein degradation and covalent inhibitor development. Its structural features, namely a protected amine and a reactive electrophilic "warhead," designate it as a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, potential function, and theoretical applications of this compound, offering a foundational resource for researchers aiming to leverage this compound in their drug discovery endeavors. While specific biological data for this exact molecule remains proprietary or unpublished, this guide extrapolates its utility based on the well-established principles of covalent inhibition and PROTAC technology.

Core Structure and Chemical Properties

This compound is characterized by a central phenyl ring substituted with a benzyl carbamate group and a bromoacetyl moiety. The benzyl carbamate serves as a protected amine, which can be deprotected to allow for conjugation to other molecular entities, such as an E3 ligase ligand in a PROTAC construct. The bromoacetyl group is a key reactive feature, acting as a covalent warhead capable of forming a stable bond with nucleophilic residues on a target protein.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄BrNO₃ | [1][2] |

| Molecular Weight | 348.19 g/mol | [1] |

| CAS Number | 157014-41-0 | [1] |

| Appearance | Solid (predicted) | Inferred |

| Purity | ≥95% (typical) | [1] |

| Classification | Protein Degrader Building Block | [1] |

Synthesis and Handling

Experimental Protocol: Synthesis of this compound (Hypothetical)

Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate

-

To a solution of 4-aminoacetophenone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Benzyl (4-acetylphenyl)carbamate.

Step 2: Bromination to Yield this compound

-

Dissolve Benzyl (4-acetylphenyl)carbamate (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

-

Add bromine (1 equivalent) dropwise to the solution at room temperature, protecting the reaction from light.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization to afford this compound.

Handling and Storage:

This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses. It is expected to be an irritant and lachrymator due to the bromoacetyl group. Store the compound in a cool, dry, and dark place to prevent degradation.

Mechanism of Action and Biological Function

The primary function of this compound is to serve as a covalent binder to a protein of interest. The bromoacetyl group is an electrophilic warhead that can react with nucleophilic amino acid residues on a protein surface, most commonly cysteine, via a nucleophilic substitution reaction. This results in the formation of a stable, irreversible covalent bond.

Signaling Pathway: Covalent Inhibition

The interaction of a molecule containing the (4-(2-bromoacetyl)phenyl)carbamate warhead with a target protein containing a reactive cysteine residue can be depicted as follows:

Caption: Covalent inhibition workflow.

Application in PROTAC Technology

As a "Protein Degrader Building Block," the primary application of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

In a PROTAC synthesized from this compound, the bromoacetyl moiety would serve as the warhead to covalently bind the target protein. The benzyl carbamate, after deprotection, would act as a conjugation point for a linker attached to an E3 ligase ligand (e.g., pomalidomide for Cereblon or a von Hippel-Lindau ligand).

Caption: PROTAC synthesis and mechanism of action.

Experimental Protocols for Characterization

Once a PROTAC or covalent inhibitor is synthesized using this compound, a series of experiments are necessary to characterize its biological activity.

Experimental Protocol: Intact Protein Mass Spectrometry for Covalent Binding Confirmation

-

Incubate the purified target protein with the synthesized covalent compound at various concentrations and time points.

-

Quench the reaction by adding a suitable quenching agent or by rapid dilution.

-

Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduction of the compound to the protein.

-

The observed mass should be the mass of the protein plus the mass of the covalently bound fragment of the inhibitor.

Experimental Protocol: Cellular Target Engagement Assay (e.g., Western Blot)

-

Treat cells expressing the target protein with the synthesized PROTAC at various concentrations and for different durations.

-

Lyse the cells and quantify the total protein concentration.

-

Perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on equal amounts of total protein from each treatment condition.

-

Transfer the separated proteins to a membrane and probe with a primary antibody specific for the target protein.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) and a suitable substrate to visualize the protein bands.

-

Quantify the band intensities to determine the extent of target protein degradation.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data that would be generated to characterize a PROTAC derived from this compound.

| Parameter | Description | Hypothetical Value |

| IC₅₀ (Binding) | Concentration of the compound that inhibits 50% of the target protein's activity in a biochemical assay. | 100 nM |

| k_inact/K_i | Second-order rate constant for covalent inactivation, reflecting the efficiency of covalent bond formation. | 5000 M⁻¹s⁻¹ |

| DC₅₀ (Degradation) | Concentration of the PROTAC that induces 50% degradation of the target protein in cells. | 50 nM |

| D_max | Maximum percentage of target protein degradation achieved. | >90% |

Conclusion

This compound represents a readily available and versatile chemical tool for the development of covalent inhibitors and targeted protein degraders. Its well-defined reactive group and protected conjugation site make it an attractive starting point for the synthesis of sophisticated molecular probes and potential therapeutics. While specific applications of this compound are not yet in the public domain, the principles and protocols outlined in this guide provide a solid framework for its incorporation into innovative drug discovery programs. Further research and publication are anticipated to unveil the specific targets and pathways modulated by derivatives of this promising chemical scaffold.

References

Benzyl (4-(2-bromoacetyl)phenyl)carbamate reactivity with nucleophilic amino acids

An In-Depth Technical Guide to the Reactivity of Benzyl (4-(2-bromoacetyl)phenyl)carbamate with Nucleophilic Amino Acids

Abstract

This compound is a heterobifunctional chemical reagent featuring a bromoacetyl group as a reactive handle and a benzyl carbamate moiety. The bromoacetyl group is an alkylating agent that readily reacts with soft nucleophiles, making this compound a valuable tool for the site-specific modification of proteins and peptides. Its primary application lies in bioconjugation, where it serves to covalently link molecules to proteins for applications in drug development, diagnostics, and fundamental research.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound with nucleophilic amino acids. It details the underlying chemical principles, kinetic considerations, and experimental protocols for its use, with a focus on achieving chemo-selectivity.

Chemical Principle: Nucleophilic Substitution

The core reaction mechanism for the modification of amino acids by this compound is a second-order nucleophilic substitution (SN2) reaction. The electrophilic α-carbon of the bromoacetyl group is attacked by a nucleophilic side chain of an amino acid residue. This results in the displacement of the bromide ion and the formation of a stable, covalent thioether, thioester, or amino bond.[3][4]

Caption: General SN2 reaction of this compound.

Reactivity with Specific Nucleophilic Amino Acids

The bromoacetyl moiety exhibits preferential reactivity towards certain nucleophilic amino acid side chains. This selectivity is highly dependent on factors such as pH, which dictates the protonation state and, therefore, the nucleophilicity of the side chain.

Cysteine (Cys)

The sulfhydryl (thiol) group of cysteine is the most reactive nucleophile towards bromoacetyl groups under typical bioconjugation conditions.[4][5] The reaction is highly selective at a neutral to slightly alkaline pH (7.0-8.5).[1][6] At this pH, a significant portion of the thiol groups (pKa ≈ 8.5-9.1) are deprotonated to the highly nucleophilic thiolate anion (-S⁻), which rapidly attacks the bromoacetyl group to form a stable thioether bond.[7]

Histidine (His)

The imidazole side chain of histidine can also be alkylated by bromoacetyl compounds.[4] The reaction targets one of the nitrogen atoms in the imidazole ring. This reaction is generally slower than the reaction with cysteine and is favored at a pH above 6, where the imidazole ring (pKa ≈ 6.0-6.5) is not fully protonated.[8]

Lysine (Lys)

The ε-amino group of lysine is a primary amine that can react with bromoacetyl groups. However, its pKa is quite high (≈ 10.5), meaning it is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺) at physiological pH.[7] The reaction with lysine requires alkaline conditions (pH > 8.5-9.0) to deprotonate the amino group, making it less selective as other side reactions can occur.[4]

Other Amino Acids

Other amino acids with nucleophilic potential, such as methionine (thioether), serine (hydroxyl), threonine (hydroxyl), tyrosine (phenol), aspartate (carboxylate), and glutamate (carboxylate), show significantly lower reactivity towards bromoacetyl groups under standard conditions.[7][9] While reactions are possible, they often require harsher conditions or very long incubation times and are generally considered minor side reactions.[9]

Quantitative Data: Relative Reactivity

While precise kinetic data for this compound is not extensively published, the general reactivity profile of the bromoacetyl functional group is well-established. The selectivity for cysteine is a cornerstone of its use in bioconjugation.

| Amino Acid Residue | Nucleophilic Group | Typical pKa | Optimal pH for Reaction | Relative Reactivity | Resulting Linkage |

| Cysteine | Sulfhydryl (-SH) | 8.5 - 9.1 | 7.0 - 8.5 | +++++ | Thioether |

| Histidine | Imidazole | 6.0 - 6.5 | > 6.0 | +++ | N-C bond |

| Lysine | ε-Amino (-NH₂) | ~10.5 | > 8.5 | ++ | Secondary Amine |

| N-terminus | α-Amino (-NH₂) | 7.6 - 8.0 | > 7.5 | ++ | Secondary Amine |

| Methionine | Thioether (-S-CH₃) | N/A | Broad | + | Sulfonium ion |

Table based on principles described in cited literature.[4][7][8]

Caption: pH-dependent reactivity of key nucleophilic amino acids.

Experimental Protocols

Protocol for Cysteine-Specific Protein Labeling

This protocol provides a general method for labeling a protein with one or more accessible cysteine residues.

A. Materials

-

Protein of interest (1-10 mg/mL)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

This compound

-

Anhydrous DMSO or DMF

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-mercaptoethanol or L-cysteine (e.g., 1 M stock)

-

Desalting column (e.g., PD-10) or dialysis equipment

B. Procedure

-

Protein Preparation:

-

Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.[10]

-

If the target cysteine(s) are involved in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.[11]

-

Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.[3]

-

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution.[3] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[10]

-

Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light, as haloacetyl compounds can be light-sensitive.[3][4]

-

-

Quenching the Reaction (Optional but Recommended):

-

Purification of the Labeled Protein:

C. Characterization

-

SDS-PAGE: Successful conjugation may result in a slight shift in the protein's molecular weight.[3]

-

Mass Spectrometry (LC-MS): This is the most definitive method to confirm the mass of the conjugate (and thus the number of attached labels) and to identify the specific site(s) of modification through peptide mapping.[3][11]

Caption: Experimental workflow for protein conjugation.

Conclusion

This compound is a potent tool for the covalent modification of proteins, demonstrating high reactivity and selectivity for cysteine residues under controlled pH conditions. Understanding the nucleophilic potential of different amino acid side chains and carefully optimizing reaction parameters, particularly pH, is critical to achieving desired conjugation outcomes while minimizing non-specific side reactions. The protocols and principles outlined in this guide serve as a foundational resource for researchers employing this class of reagents for creating well-defined bioconjugates for a wide array of scientific applications.

References

- 1. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 6. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Unveiling Benzyl (4-(2-bromoacetyl)phenyl)carbamate: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This technical guide provides an in-depth overview of Benzyl (4-(2-bromoacetyl)phenyl)carbamate, a research chemical identified as a potential building block in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its synthesis, potential applications, and relevant experimental considerations.

Chemical Identity and Properties

This compound is a bifunctional molecule featuring a carbamate group and a reactive bromoacetyl moiety. This unique structure makes it a valuable intermediate for the synthesis of more complex molecules, such as PROteolysis TArgeting Chimeras (PROTACs).

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 157014-41-0 |

| Molecular Formula | C₁₆H₁₄BrNO₃ |

| Molecular Weight | 348.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-aminoacetophenone.

Experimental Protocol:

Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate

-

To a solution of 4-aminoacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Benzyl (4-acetylphenyl)carbamate.

Step 2: Bromination of Benzyl (4-acetylphenyl)carbamate

-

Dissolve the Benzyl (4-acetylphenyl)carbamate (1.0 eq) from Step 1 in a suitable solvent such as chloroform or acetic acid.

-

Add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS) (1.0-1.1 eq), to the solution. The addition of a catalytic amount of acid (e.g., HBr) may be required.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

Caption: Synthetic workflow for this compound.

Potential Applications in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block". This suggests its primary utility is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The bromoacetyl group of this compound serves as a reactive handle for covalent modification of proteins or for linking to other molecular fragments. Specifically, it can react with nucleophilic residues on a protein, such as cysteine, to form a stable covalent bond. This functionality is particularly useful for developing covalent inhibitors or for attaching this building block to a linker, which is then connected to a ligand for a specific E3 ligase (e.g., Cereblon or VHL).

Caption: Role of the building block in the PROTAC mechanism.

Biological Evaluation (Hypothetical)

For a PROTAC constructed using this building block, a series of biochemical and cellular assays would be necessary to characterize its activity.

Hypothetical Experimental Protocols:

Target Binding Assay (e.g., using Fluorescence Polarization):

-

Synthesize a fluorescently labeled tracer that binds to the target protein.

-

In a multi-well plate, add a constant concentration of the target protein and the fluorescent tracer.

-

Add serial dilutions of the PROTAC molecule.

-

Incubate to reach binding equilibrium.

-

Measure fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the PROTAC, allowing for the determination of the binding affinity (Kd).

Ternary Complex Formation Assay (e.g., using Surface Plasmon Resonance - SPR):

-

Immobilize the purified E3 ligase on an SPR sensor chip.

-

Inject the PROTAC molecule over the chip to measure its binding to the E3 ligase.

-

In a subsequent step, inject a mixture of the PROTAC and the target protein to observe the formation of the ternary complex, which will result in a further increase in the SPR signal.

-

Kinetic parameters (kon, koff) for binary and ternary complex formation can be determined.

Cellular Target Degradation Assay (e.g., by Western Blot or In-Cell Western):

-

Culture cells expressing the target protein.

-

Treat the cells with varying concentrations of the PROTAC for different time points.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH).

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities to determine the extent of target protein degradation (DC₅₀ and Dₘₐₓ values).

Conclusion

This compound is a valuable research chemical with significant potential as a building block in the synthesis of targeted protein degraders. Its bifunctional nature allows for the strategic assembly of PROTAC molecules. While specific biological data for this compound is currently limited, the provided synthetic route and proposed experimental workflows offer a solid foundation for researchers to explore its utility in developing novel therapeutics for a range of diseases. As the field of targeted protein degradation continues to expand, the demand for versatile and reactive building blocks like this compound is expected to grow.

Physical and chemical properties of Benzyl (4-(2-bromoacetyl)phenyl)carbamate

An In-depth Technical Guide to Benzyl (4-(2-bromoacetyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document consolidates available data on the compound's identifiers, physicochemical characteristics, and plausible synthetic routes. Furthermore, it explores its potential reactivity and biological applications, particularly as a bifunctional molecule in medicinal chemistry and chemical biology. The guide adheres to stringent data presentation standards, including detailed experimental protocols and mandatory visualizations of chemical pathways and potential mechanisms of action to facilitate a deeper understanding of this compound.

Compound Identification and Core Properties

This compound is a chemical compound that belongs to the family of protein degrader building blocks.[1] It incorporates a carbamate functional group and a reactive bromoacetyl moiety, making it a valuable intermediate in organic synthesis, particularly for the development of targeted therapeutic agents.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 157014-41-0 | [1] |

| Molecular Formula | C₁₆H₁₄BrNO₃ | [1][2] |

| Molecular Weight | 348.19 g/mol | [1] |

| Purity | ≥95% | [1][2] |

| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr | [2] |

| Physical State | Solid (inferred from related compounds) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-aminoacetophenone.[3] This methodology is adapted from procedures described for similar alkyl [4-(bromoacetyl)phenyl]carbamates.

Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate

This initial step involves the protection of the amino group of 4-aminoacetophenone with a benzyloxycarbonyl (Cbz or Z) group.

-

Reagents and Materials:

-

4-aminoacetophenone

-

Benzyl chloroformate

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Standard laboratory glassware and magnetic stirrer

-

-

Methodology:

-

Dissolve 4-aminoacetophenone in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add benzyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product, Benzyl (4-acetylphenyl)carbamate, by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

The second step is the bromination of the acetyl group at the alpha-position.

-

Reagents and Materials:

-

Benzyl (4-acetylphenyl)carbamate (from Step 1)

-

Bromine (Br₂)

-

Chloroform or another suitable solvent

-

Standard laboratory glassware

-

-

Methodology:

-

Dissolve the Benzyl (4-acetylphenyl)carbamate in chloroform.

-

Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature.

-

Stir the reaction until the starting material is consumed (monitoring by TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization to yield this compound.[3]

-

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Potential Biological Activity

The structure of this compound features two key reactive sites: the carbamate group and the α-bromo ketone. This dual functionality makes it a versatile tool in chemical biology and drug discovery.

Reactivity Profile

-

Electrophilic Bromoacetyl Group: The bromoacetyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution. It can readily react with nucleophilic residues on proteins, such as cysteine (thiol group) or histidine (imidazole group), to form stable covalent bonds. This reactivity is often exploited in the design of targeted covalent inhibitors or for labeling proteins.

-

Carbamate Group: The carbamate linkage can be susceptible to hydrolysis under strong acidic or basic conditions. The benzyloxycarbonyl (Cbz) group is a common protecting group for amines in peptide synthesis and can be removed under specific conditions, such as catalytic hydrogenation or with strong Lewis acids.[4]

Caption: Potential covalent modification of a protein target.

Potential Biological Activity

While specific biological data for this compound is limited, its structural motifs are present in molecules with known bioactivity.

-

Enzyme Inhibition: Carbamates are a well-known class of compounds that can act as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6][7] They function by carbamylating a serine residue in the active site of the enzyme, leading to its reversible inactivation.[6][7] The bromoacetyl group could also confer inhibitory activity against other enzymes through covalent modification.

-

Protein Degradation: This compound is classified as a "Protein Degrader Building Block".[1] The bromoacetyl group can serve as a warhead to covalently link to a target protein, while the rest of the molecule can be elaborated to recruit an E3 ubiquitin ligase, leading to the targeted degradation of the protein (e.g., in PROTACs).

Caption: General mechanism of acetylcholinesterase (AChE) inhibition by carbamates.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on its functional groups, certain precautions should be taken:

-

The bromoacetyl moiety makes the compound a potential lachrymator and alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work should be conducted in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

For related compounds like Benzyl (2-bromoethyl)carbamate, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[8] Similar precautions should be considered for the title compound.

Conclusion

This compound is a valuable bifunctional molecule for chemical and pharmaceutical research. Its defined synthetic pathway and the distinct reactivity of its bromoacetyl and carbamate groups make it a versatile building block for creating targeted covalent inhibitors, chemical probes, and protein degraders. While further experimental data is needed to fully characterize its physical properties and biological activity profile, this guide provides a solid foundation for its application in a research and development context.

References

- 1. calpaclab.com [calpaclab.com]

- 2. labcompare.com [labcompare.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl (2-bromoethyl)carbamate | 53844-02-3 [sigmaaldrich.com]

An In-depth Technical Guide to Benzyl (4-(2-bromoacetyl)phenyl)carbamate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (4-(2-bromoacetyl)phenyl)carbamate derivatives, a class of compounds with significant potential in drug discovery and development. This document details their synthesis, summarizes their biological activities with quantitative data, provides detailed experimental protocols for key assays, and explores their potential applications by examining their influence on cellular signaling pathways.

Introduction

This compound and its derivatives are synthetic organic compounds characterized by a central phenylcarbamate core. The presence of a reactive bromoacetyl group and a versatile benzyl carbamate moiety makes these molecules valuable scaffolds for the development of novel therapeutic agents. The carbamate group is a well-established pharmacophore found in a variety of approved drugs, contributing to improved stability, membrane permeability, and peptide bond mimicry. The bromoacetyl functional group acts as an electrophilic warhead, capable of forming covalent bonds with nucleophilic residues in biological targets, leading to irreversible inhibition. This unique combination of features has positioned these derivatives as promising candidates for targeting a range of diseases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a two-step process. The general synthetic scheme involves the protection of an aminophenol derivative followed by a bromination reaction.

General Synthetic Pathway

The synthesis commences with the protection of the amino group of a substituted 4-aminoacetophenone with benzyl chloroformate to form the corresponding benzyl carbamate. This is followed by the bromination of the acetyl group to yield the final bromoacetyl derivative.

Detailed Experimental Protocol: Synthesis of Alkyl [4-(bromoacetyl)phenyl]carbamates[1]

This protocol is adapted from the synthesis of analogous alkyl carbamate derivatives and can be modified for the benzyl derivative.

Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate

-

To a solution of 4-aminoacetophenone in dichloromethane, add pyridine as a base.

-

Slowly add benzyl chloroformate to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Benzyl (4-acetylphenyl)carbamate.

Step 2: Synthesis of this compound

-

Dissolve the Benzyl (4-acetylphenyl)carbamate intermediate in chloroform.

-

Add a solution of bromine in chloroform dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Potential Applications and Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, primarily as enzyme inhibitors and antimicrobial agents.

Cholinesterase Inhibition

Certain benzyl carbamate derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

Table 1: Cholinesterase Inhibitory Activity of Benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamate Derivatives [1]

| Compound | R-group | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |

| 2 | 2-methoxyphenyl | >50 | 22.23 | <0.44 |

| 12 | 2-(trifluoromethyl)phenyl | >50 | 33.59 | <0.67 |

| 15 | 2-(trifluoromethoxy)phenyl | 36.05 | >50 | >1.39 |

| 28 | 2,4,6-trifluorophenyl | >50 | 31.03 | <0.62 |

| Rivastigmine | (Standard) | 1.89 | 0.03 | 63.00 |

| Galanthamine | (Standard) | 0.45 | 4.67 | 0.10 |

Antimycobacterial Activity

The bromoacetyl moiety can react with essential mycobacterial enzymes, making these derivatives potential candidates for the development of new anti-tuberculosis drugs.

Table 2: Antimycobacterial Activity of N-Arylpiperazines Containing a Carbamate Moiety [2]

| Compound | Target Strain | MIC (µM) |

| 1a-p series | M. tuberculosis H37Ra | 1.9 - 8 |

| 1a-p series | M. kansasii DSM 44162 | 1.9 - 8 |

| 1a-p series | M. avium CNCTC My 330/80 | 1.9 - 8 |

Experimental Protocols for Biological Assays

Cholinesterase Inhibition Assay (Ellman's Method)[2]

This spectrophotometric method is widely used to determine cholinesterase activity.

-

Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer, and the test compounds.

-

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the buffer, the test compound solution, and the enzyme (AChE or BChE).

-

Incubate the mixture for a predefined period at a controlled temperature.

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

-

Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at a specific wavelength (typically around 412 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ values.

-

Antimycobacterial Susceptibility Testing[1]

The minimal inhibitory concentration (MIC) is determined using a broth microdilution method.

-

Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with OADC, mycobacterial strains (e.g., M. tuberculosis H37Rv), and test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds in the microtiter plates.

-

Inoculate each well with a standardized suspension of the mycobacterial strain.

-

Include positive (drug-free) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for a specified period (e.g., 7-14 days).

-

Determine the MIC, which is the lowest concentration of the compound that inhibits visible growth of the mycobacteria.

-

Mechanism of Action: Modulation of Signaling Pathways

While the primary mechanism of action for many bromoacetyl-containing compounds is covalent modification of their targets, the broader class of carbamates has been shown to influence cellular signaling pathways, particularly those related to oxidative stress.

Nrf2 Signaling Pathway

Carbamates have been reported to modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to electrophilic compounds or oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes. The electrophilic nature of the bromoacetyl group in this compound derivatives suggests a potential interaction with Keap1, thereby activating the Nrf2 pathway.

References

- 1. Comparison of methods for measuring cholinesterase inhibition by carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis [frontiersin.org]

An In-depth Technical Guide to the Safe Handling of Benzyl (4-(2-bromoacetyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a bifunctional molecule increasingly utilized in targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a reactive bromoacetyl group, which can covalently bind to nucleophilic residues on proteins of interest, and a protected amine in the form of a benzyl carbamate. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting, with a focus on protecting researchers and ensuring experimental integrity.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 157014-41-0 | BLD Pharmatech[1] |

| Molecular Formula | C₁₆H₁₄BrNO₃ | BLD Pharmatech[1] |

| Molecular Weight | 348.19 g/mol | BLD Pharmatech[1] |

| Appearance | Solid | N/A |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1A/1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Signal Word: Danger[1]

Hazard Pictograms:

-

Corrosion: (GHS05)

-

Acute Toxicity (Harmful): (GHS07)

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.[2]

| Protection Type | Specific Recommendations | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | To prevent skin contact and absorption. Carbamates can be absorbed through the skin.[2] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] | To protect against splashes and dust particles. This compound can cause serious eye damage.[1] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[2] | To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[3][4] |

| Body Protection | A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[2] | To protect skin and personal clothing from contamination. |

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling the solid to prevent inhalation of dust.[2]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[4]

Handling Procedures

-

Avoid all personal contact, including inhalation.[2]

-

Wash hands thoroughly after handling.[1]

-

Avoid formation of dust and aerosols.[1]

-

Do not eat, drink, or smoke when using this product.[1]

First-Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Take the victim immediately to the hospital. Consult a physician.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[1] |

Storage and Disposal

Storage

-

Store in a well-ventilated place. Keep the container tightly closed.[1]

-

Store in a dry area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and closed container for halogenated organic waste.

-

Segregation: Do not mix with non-halogenated waste. Keep separate from acidic or alkaline waste streams.

-

Disposal Route: Dispose of contents/container in accordance with local, regional, and national hazardous waste regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.

Experimental Protocols

The primary application of this compound is as a component of PROTACs. Below are generalized protocols for its synthesis into a linker and its subsequent use in cell-based assays.

Synthesis of a PROTAC Linker

This protocol is adapted from the synthesis of similar alkyl (4-(bromoacetyl)phenyl)carbamates.

Methodology:

-

Carbamate Formation: 4-aminoacetophenone is reacted with benzyl chloroformate in the presence of a base like pyridine in a solvent such as dichloromethane (DCM).

-

Bromination: The resulting benzyl (4-acetylphenyl)carbamate is then brominated at the acetyl group using bromine in a suitable solvent like chloroform to yield the final product.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines the use of a PROTAC containing a linker derived from this compound to assess the degradation of a target protein in a cell line.[5][6][7]

Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]

-

Block the membrane to prevent non-specific antibody binding.[7]

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.[8]

-

-

Data Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control and compare it to the vehicle-treated sample to determine the percentage of protein degradation.[7]

-

Cell Viability Assay

It is crucial to assess the cytotoxic effects of the PROTAC on the cells. An MTT or CellTiter-Glo® assay can be performed in parallel with the degradation experiment.[9][10]

Methodology (MTT Assay):

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC as in the degradation assay.[9]

-

MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[9]

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.[9]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control to determine the IC₅₀ value.[9]

Conclusion

This compound is a valuable research chemical with significant potential in the development of novel therapeutics. However, its hazardous properties necessitate careful and informed handling. By adhering to the safety precautions, handling procedures, and disposal guidelines outlined in this guide, researchers can minimize risks and safely integrate this compound into their experimental workflows. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols before commencing any work.

References

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Benzyl (4-(2-bromoacetyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a heterobifunctional chemical reagent with significant applications in chemical biology and drug development. This molecule contains two key functional groups: a bromoacetyl moiety and a benzyl carbamate-protected aniline. The bromoacetyl group is a reactive electrophile that readily and selectively forms a stable thioether bond with the sulfhydryl group of cysteine residues under physiological conditions. The benzyl carbamate (Cbz) group serves as a stable protecting group for the aniline nitrogen, which can be strategically deprotected to reveal a primary amine. This amine can then be further functionalized, making this compound a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This document provides detailed application notes and protocols for two primary uses of this compound: as a key intermediate in the synthesis of PROTACs for targeted protein degradation, and in a hypothetical two-step sequential protein bioconjugation strategy.

Application 1: Synthesis of PROTACs for Targeted Protein Degradation

PROTACs are revolutionary therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound can serve as a precursor to a linker that connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The bromoacetyl group allows for covalent attachment to a cysteine residue on the POI ligand, while the protected amine on the carbamate can be deprotected and coupled to an E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome pathway. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin chain is then recognized by the 26S proteasome, which leads to the degradation of the target protein into small peptides.

Application Notes and Protocols: Benzyl (4-(2-bromoacetyl)phenyl)carbamate for Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Benzyl (4-(2-bromoacetyl)phenyl)carbamate in enzyme inhibition studies. This compound, featuring a reactive bromoacetyl group, is a potential irreversible inhibitor of enzymes with nucleophilic residues in their active sites, such as cysteine proteases and protein tyrosine phosphatases. This document outlines the mechanism of action, provides detailed protocols for enzyme inhibition assays, and offers templates for data presentation and analysis.

Introduction

This compound is a chemical compound with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.19 g/mol . Its structure incorporates a benzyl carbamate group and a bromoacetyl moiety. The bromoacetyl group is a well-known reactive electrophile that can form a covalent bond with nucleophilic amino acid residues, particularly cysteine and to a lesser extent histidine, leading to irreversible enzyme inhibition. This property makes this compound a valuable tool for investigating the function of specific enzymes and for the development of targeted therapeutics.

Chemical Structure:

Mechanism of Action: Irreversible Inhibition

The primary mechanism of enzyme inhibition by this compound is irreversible covalent modification. The carbon atom attached to the bromine is highly electrophilic and susceptible to nucleophilic attack by amino acid residues within the enzyme's active site.

The process can be summarized in two steps:

-

Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site (E + I ⇌ E-I). The affinity of this initial binding is determined by the equilibrium constant, Kᵢ.

-

Irreversible Covalent Modification: Following initial binding, the nucleophilic residue in the active site attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable covalent bond. This step inactivates the enzyme and is characterized by the rate constant, kᵢₙₐ꜀ₜ.

The overall reaction is: E + I <--k₋₁-- --k₁--> E-I --kᵢₙₐ꜀ₜ--> E-I*

Where:

-

E is the free enzyme

-

I is the inhibitor

-

E-I is the reversible enzyme-inhibitor complex

-

E-I* is the irreversibly inactivated enzyme

Potential Enzyme Targets

Based on the reactivity of the bromoacetyl group, the following classes of enzymes are primary potential targets for this compound:

-

Cysteine Proteases: This large family of enzymes, which includes cathepsins, caspases, and papain, utilizes a cysteine residue as the primary catalytic nucleophile.

-

Protein Tyrosine Phosphatases (PTPs): PTPs, such as PTP1B, SHP-1, and CD45, have a critical cysteine residue in their active site that is essential for their catalytic activity.

Data Presentation

Quantitative data from enzyme inhibition studies should be organized for clarity and comparative analysis. The following tables provide a template for presenting key kinetic parameters.

Table 1: IC₅₀ Values for this compound

| Enzyme Target | Assay Conditions (Buffer, pH, Temp.) | Substrate & Concentration | Pre-incubation Time (min) | IC₅₀ (µM) |

| e.g., Cathepsin B | [Specify] | [Specify] | [Specify] | [Enter Value] |

| e.g., PTP1B | [Specify] | [Specify] | [Specify] | [Enter Value] |

Table 2: Kinetic Parameters for Irreversible Inhibition

| Enzyme Target | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ / Kᵢ (M⁻¹s⁻¹) |

| e.g., Cathepsin B | [Enter Value] | [Enter Value] | [Enter Value] |

| e.g., PTP1B | [Enter Value] | [Enter Value] | [Enter Value] |

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against a representative cysteine protease (Cathepsin B) and a protein tyrosine phosphatase (PTP1B).

Protocol 1: Inhibition of Cathepsin B

This protocol describes a fluorometric assay to determine the inhibitory activity against human recombinant Cathepsin B.

Materials:

-

Recombinant human Cathepsin B

-

This compound

-

Cathepsin B Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0

-

Cathepsin B Substrate: Z-Arg-Arg-AMC (N-carbobenzyloxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

-

Enzyme Preparation: Dilute recombinant Cathepsin B in cold assay buffer to a working concentration (e.g., 2X final concentration).

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme solution to each well of a 96-well plate.

-

Add 10 µL of the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at 37°C for a defined pre-incubation time (e.g., 15, 30, 60 minutes) to allow for covalent modification.

-

Prepare the substrate solution in assay buffer to a final concentration at or near its Kₘ value.

-

Initiate the reaction by adding 40 µL of the substrate solution to each well.

-

-

Data Acquisition: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C.

-

Data Analysis:

-

Determine the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

-